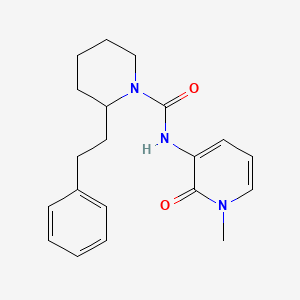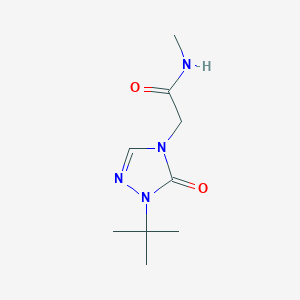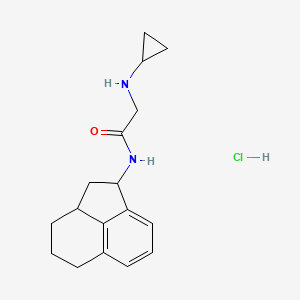
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide, commonly known as MOPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOPPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
MOPPP binds to the active site of MAO-B, preventing the enzyme from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and movement.
Biochemical and Physiological Effects:
MOPPP has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and behavior. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
MOPPP has several advantages as a research tool, including its potency and selectivity for MAO-B inhibition, as well as its ability to cross the blood-brain barrier. However, it also has limitations, such as its potential toxicity and the need for careful dosing and administration in animal studies.
Future Directions
There are several potential future directions for research involving MOPPP. One area of interest is its potential as a therapeutic agent for Parkinson's disease and depression. Another area of interest is its use as a tool to investigate the structure and function of MAO-B and other enzymes involved in neurotransmitter metabolism. Additionally, further studies are needed to determine the safety and efficacy of MOPPP in animal models and humans.
Synthesis Methods
MOPPP can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with acetylacetone, followed by the reaction of the resulting compound with piperidine and then with N-methylisatoic anhydride. This method has been modified and improved upon by various researchers, resulting in higher yields and purity of MOPPP.
Scientific Research Applications
MOPPP has been used in various scientific studies as a tool to investigate the structure and function of certain proteins and enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which has potential applications in the treatment of Parkinson's disease and depression.
properties
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-7-11-18(19(22)24)21-20(25)23-15-6-5-10-17(23)13-12-16-8-3-2-4-9-16/h2-4,7-9,11,14,17H,5-6,10,12-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBAVDRMCYDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)N2CCCCC2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)

![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)